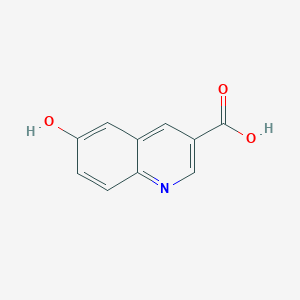

6-Hydroxyquinoline-3-carboxylic acid

概要

説明

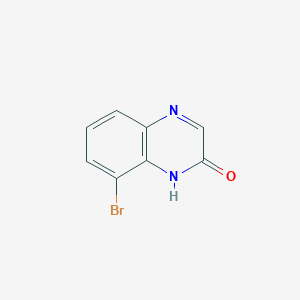

6-Hydroxyquinoline-3-carboxylic acid (6-HQC) is a heterocyclic organic compound that has been extensively studied due to its diverse applications in various fields. It is a derivative of quinoline and is also known as this compound monohydrate. The compound has a molecular formula of C10H7NO3 and a molecular weight of 189.17 g/mol. 6-HQC is a white crystalline powder that is soluble in water, ethanol, and other organic solvents.

科学的研究の応用

Mimicry of Tyrosine in Opioid Peptides

6-Hydroxyquinoline-3-carboxylic acid analogs have been explored for their ability to mimic the active conformation of tyrosine in opioid ligands. This mimicry is significant in the context of opioid receptor binding, particularly the mu and delta opioid receptors. Research in this area highlights the potential of this compound derivatives in designing opioid peptides with specific receptor affinities (Sperlinga et al., 2005).

Photolabile Protecting Groups in Biochemistry

The derivative 8-bromo-7-hydroxyquinoline (BHQ), closely related to this compound, has been synthesized and evaluated as a photolabile protecting group for carboxylic acids. Its higher single photon quantum efficiency and sensitivity to multiphoton-induced photolysis make it a useful caging group for biological messengers, especially in vivo applications (Fedoryak & Dore, 2002).

Synthesis and Physicochemical Properties

Research has been conducted on the synthesis of 3-Hydroxyquinoline-4-carboxylic acids containing ethynyl moiety, which includes this compound derivatives. The developed synthetic approaches and investigation of the physicochemical properties of these compounds expand the potential applications in various fields including material science and organic synthesis (Maklakova et al., 2019).

Electrochemical and Spectroelectrochemical Studies

The electrochemistry and spectroelectrochemistry of hydroxyquinoline carboxylic acids, including variants of this compound, have been studied. These studies provide insights into their oxidation mechanisms, which are essential for understanding their roles and behaviors in biochemical processes and potential applications in bioelectrochemical systems (Sokolová et al., 2015).

Synthesis of Novel Derivatives and Analogs

Various synthesis methodologies have been developed for this compound derivatives. These methods facilitate the creation of novel compounds with potential applications in pharmaceuticals and material sciences. The exploration of these derivatives adds to the chemical diversity and applicability of the hydroxyquinoline scaffold (Kurasawa et al., 2014).

Safety and Hazards

While specific safety and hazard information for 6-Hydroxyquinoline-3-carboxylic acid is not available in the retrieved papers, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

将来の方向性

Quinoline derivatives, including 6-Hydroxyquinoline-3-carboxylic acid, have a broad range of biological activities and have been explored for their potential in drug discovery . Future research could focus on further exploring the therapeutic value of these compounds and developing them into potent lead compounds for various pharmacological applications .

作用機序

Target of Action

6-Hydroxyquinoline-3-carboxylic acid, a derivative of quinoline, has been found to have a wide range of biological activities . . Quinoline derivatives are known to interact with a diverse range of targets due to their versatile binding properties .

Mode of Action

Quinoline derivatives are known to exhibit both electrophilic and nucleophilic substitution reactions . They can bind to a diverse range of targets with high affinities, thus benefiting the discovery of novel bioactive agents .

Biochemical Pathways

Quinoline derivatives are known to have a significant impact on various biological and pharmaceutical activities .

Pharmacokinetics

Compounds containing the 8-hydroxyquinoline moiety are known to have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .

Result of Action

Quinoline derivatives are known to have a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

Action Environment

The synthesis and functionalization of quinoline derivatives have been explored using various methods, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .

生化学分析

Biochemical Properties

It is known that quinoline derivatives, including 6-Hydroxyquinoline-3-carboxylic acid, can bind to a diverse range of targets with high affinities . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet.

Cellular Effects

Quinoline derivatives have been shown to exhibit a broad range of biological activities . Therefore, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Quinoline derivatives are known to be involved in various metabolic pathways .

特性

IUPAC Name |

6-hydroxyquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-8-1-2-9-6(4-8)3-7(5-11-9)10(13)14/h1-5,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIIDYYKVMNMGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50730542 | |

| Record name | 6-Hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50730542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137826-05-1 | |

| Record name | 6-Hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50730542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B3026743.png)

![6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid](/img/structure/B3026749.png)

![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B3026761.png)